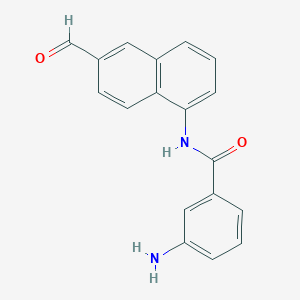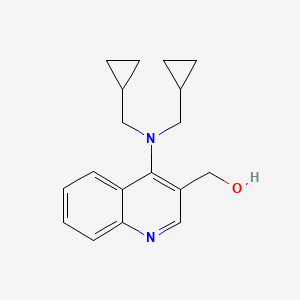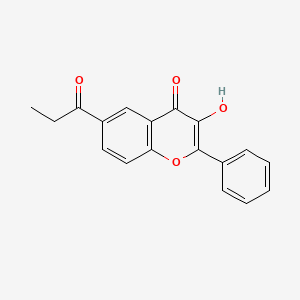
3-Hydroxy-2-phenyl-6-propanoyl-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-2-phenyl-6-propionyl-4H-chromen-4-one is a compound belonging to the chromone family. Chromones are a class of naturally occurring compounds known for their diverse biological activities. This particular compound is characterized by its chromen-4-one core structure, which is substituted with hydroxy, phenyl, and propionyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-phenyl-6-propionyl-4H-chromen-4-one typically involves the condensation of appropriate chalcones followed by cyclization. One common method is the Algar-Flynn-Oyamada (AFO) reaction, where chalcones undergo oxidative cyclization in the presence of hydrogen peroxide and a base . The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.
化学反応の分析
Types of Reactions
3-hydroxy-2-phenyl-6-propionyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-hydroxy-2-phenyl-6-propionyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of fluorescent probes and sensors.
作用機序
The mechanism of action of 3-hydroxy-2-phenyl-6-propionyl-4H-chromen-4-one involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the chromen-4-one core can interact with enzymes and receptors through π-π stacking and hydrophobic interactions . These interactions can modulate the activity of enzymes and signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
3-hydroxy-2-phenyl-4H-chromen-4-one: Lacks the propionyl group but shares the core structure.
6-chloro-3-hydroxy-2-phenyl-4H-chromen-4-one: Contains a chloro substituent instead of the propionyl group.
3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Substituted with a methoxy group on the phenyl ring.
Uniqueness
The presence of the propionyl group in 3-hydroxy-2-phenyl-6-propionyl-4H-chromen-4-one imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
特性
CAS番号 |
131136-61-3 |
|---|---|
分子式 |
C18H14O4 |
分子量 |
294.3 g/mol |
IUPAC名 |
3-hydroxy-2-phenyl-6-propanoylchromen-4-one |
InChI |
InChI=1S/C18H14O4/c1-2-14(19)12-8-9-15-13(10-12)16(20)17(21)18(22-15)11-6-4-3-5-7-11/h3-10,21H,2H2,1H3 |
InChIキー |
DDYCDQJDWYFDMX-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)-](/img/structure/B11840795.png)


![8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11840804.png)
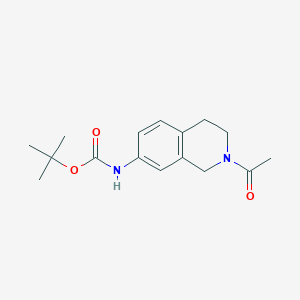
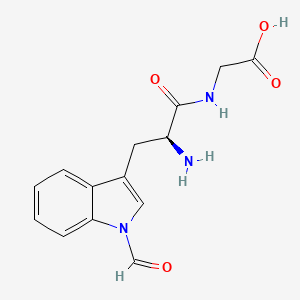
![2'-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4'-bipyridine]-4-carboxylic acid](/img/structure/B11840819.png)
